2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide
Description
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a synthetic indole derivative characterized by a benzyloxy substitution at the 5-position of the indole core and an acetamide group at the 1-position. The acetamide moiety is further functionalized with a 4-pyridinylmethyl group. Its synthesis likely involves multi-step functionalization of the indole ring, as seen in analogous compounds (e.g., bromination and coupling reactions described in ).
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZHHPLOPOOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Benzyl halides, alkyl halides, and acylating agents in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of acetamide-linked heterocycles. Key comparisons include:
Indole-Based Acetamides ()
Compounds such as 10j , 10k , 10l , and 10m feature a 1H-indole-3-yl core with diverse acetamide substituents (e.g., halogenated aryl, naphthyl, nitroaryl, and pyridinyl groups). Unlike these analogs, the target compound has:
- A benzyloxy group at the indole 5-position (vs. methoxy or unsubstituted positions in ).
- A 4-pyridinylmethyl substituent on the acetamide nitrogen (vs. pyridin-2-yl in 10m or nitroaryl in 10l ).
Table 1: Structural Features of Indole-Based Acetamides
Pyridazinone Derivatives ()
Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share acetamide linkages to aromatic systems but utilize a pyridazinone core instead of indole. The target compound’s 4-pyridinylmethyl group may confer distinct receptor-binding properties compared to the bromophenyl and methoxybenzyl groups in these derivatives.
β-Carboline Derivatives ()
The β-carboline analog (R)-N-(2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5m) shares a fused indole-pyridine system but lacks the benzyloxy and flexible acetamide chain seen in the target compound.
Physicochemical Properties
- Melting Points : Indole-based acetamides in exhibit melting points between 153–194°C, influenced by substituent polarity and crystallinity. The target compound’s benzyloxy group (lipophilic) and pyridinylmethyl moiety (polar) may result in a similar range.
- Synthetic Yields : Yields for indole derivatives in are low (6–17%), suggesting challenges in functionalizing the indole core. The target compound’s synthesis may face similar hurdles, especially in introducing the benzyloxy group.
Biological Activity
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of key biological pathways.
Inhibition of Aldose Reductase
One significant study investigated the compound's ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The results indicated that the compound exhibited submicromolar inhibition against rat aldose reductase with an IC50 value in the low micromolar range for human enzymes, suggesting strong inhibitory potential .
PPAR Ligand Activity
The compound was also assessed for its activity as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ). Although it demonstrated some binding affinity, the activity was relatively low compared to other known PPARγ agonists. Molecular docking simulations provided insights into the interactions within the enzyme binding site, indicating that structural modifications could enhance activity .
Data Tables
| Biological Activity | IC50 Value | Organism | Reference |
|---|---|---|---|
| Aldose Reductase Inhibition | Submicromolar | Rat | |
| PPARγ Ligand Activity | Low Activity | Human |
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in sorbitol accumulation in isolated lenses. This effect was concentration-dependent, highlighting the compound's potential utility in managing diabetic complications through aldose reductase inhibition .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce inflammation markers in vitro, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Research Findings
Recent research has expanded on the initial findings regarding this compound. A study published in 2020 highlighted its ability to cross the blood-retinal barrier, which is crucial for treating retinal diseases associated with diabetes . Furthermore, pharmacokinetic studies indicated that the compound has favorable bioavailability and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
